Lysophosphatidic acid

説明

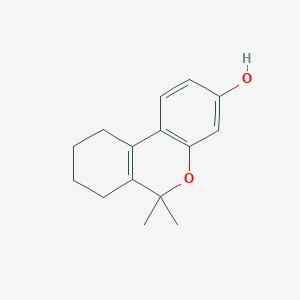

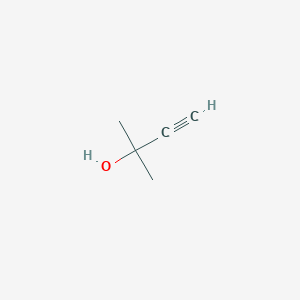

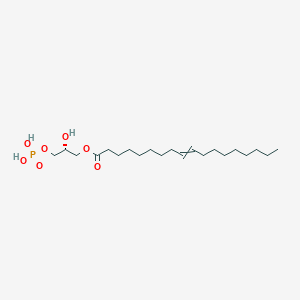

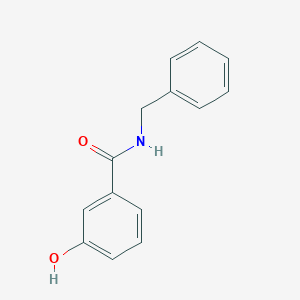

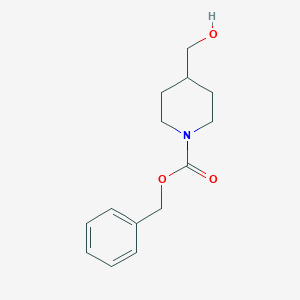

Lysophosphatidic acid (LPA) is a phospholipid derivative that can act as a signaling molecule . It is not a single chemical entity but represents a class of biological molecules with different fatty acid chain length and degrees of saturation . It is also known as 1-oleoyl- sn -glycero-3-phosphate .

Synthesis Analysis

There are several potential routes to its biosynthesis, but the most well-characterized is by the action of a lyso phospholipase D called autotaxin, which removes the choline group from lysophosphatidylcholine . LPA is also an intermediate in the synthesis of phosphatidic acids .Molecular Structure Analysis

The molecular formula of LPA is C21H41O7P . It has a phosphoglycerol head group with a single fatty acid moiety .Chemical Reactions Analysis

Lysophosphatidic acid phosphatase type 6 (ACP6) is an LPA-specific acid phosphatase that hydrolyzes LPA to monoacylglycerol (MAG) and phosphate .Physical And Chemical Properties Analysis

LPA is air sensitive, light sensitive, and hygroscopic . It is involved in signal transduction through G-protein coupled receptors .科学的研究の応用

Neuroscience: Microglia Polarization

LPA has been shown to influence the polarization of microglia, the resident immune cells of the brain, towards a pro-inflammatory M1-like phenotype. This is significant in understanding and potentially treating neuroinflammatory conditions. LPA treatment increases the expression of M1 markers and decreases M2 markers, suggesting its role in neuroinflammation .

Pharmacology: Receptor Interaction

LPA interacts with at least six subtypes of G-protein-coupled receptors (GPCRs), which are involved in various biological responses. The study of LPA’s interaction with these receptors can lead to the development of pharmacological tools that selectively activate LPA subtype receptors, aiding in the understanding of their physiological roles .

Cell Biology: Proliferation and Motility

1-Oleoyl LPA is known for its potency in calcium mobilization in certain cell lines and for stimulating growth in various cell types. It mediates biological responses such as cell proliferation, smooth muscle contraction, platelet aggregation, and cell motility, making it a valuable compound in cell biology research .

Stem Cell Research: Neural Stem Cell Inhibition

In stem cell research, 1-Oleoyl LPA has been found to inhibit the formation of neurospheres and the differentiation of neural stem cells into neurons in vitro. This application is crucial for understanding the mechanisms of stem cell differentiation and for developing treatments for neurological disorders .

Tissue Engineering: Myofibroblast Differentiation

LPA stimulates the differentiation of human adipose tissue-derived mesenchymal stem cells into myofibroblast-like cells in vitro. This is particularly relevant in tissue engineering, where understanding the differentiation pathways is essential for tissue regeneration and repair strategies .

Immunology: Inflammatory Response

The ability of LPA to drive microglia towards an M1-like phenotype, which is associated with the production of pro-inflammatory cytokines and chemokines, highlights its role in the inflammatory response. This has implications for research into diseases characterized by inflammation, such as autoimmune disorders .

作用機序

Target of Action

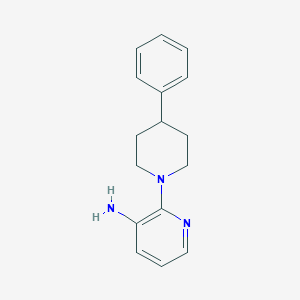

1-Oleoyl Lysophosphatidic Acid primarily targets the lysophospholipid receptors, specifically LPA1, LPA2, LPA4, LPA5, and LPA6 . These receptors play a crucial role in mediating a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Mode of Action

The compound interacts with its targets (LPA receptors) with high affinity, leading to a variety of intracellular changes . It is commonly used in laboratories as a reagent for LPA receptor activation . The activation of these receptors can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .

Biochemical Pathways

1-Oleoyl Lysophosphatidic Acid affects several biochemical pathways. It is involved in the synthesis of cell membranes and acts as a robust extracellular signaling molecule present in all eukaryotic tissues . It is produced during the synthesis of cell membranes and is described as a robust extracellular signaling molecule present in all eukaryotic tissues .

Pharmacokinetics

It is known that the compound has high biological activity due to its strong affinity for the lpa receptors .

Result of Action

The activation of LPA receptors by 1-Oleoyl Lysophosphatidic Acid leads to a variety of cellular effects. For instance, it has been shown to increase SRE-driven β-galactosidase activity . In addition, it has been found to induce anxiety-like responses in the elevated plus maze (EPM) under novelty conditions .

Safety and Hazards

特性

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425008 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oleoyl Lysophosphatidic Acid | |

CAS RN |

65528-98-5 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)